

Utilizing PF-06658607 as a Chemical Probe for Proteomic Profiling

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Compound of Interest

Compound Name: PF-06658607

Cat. No.: B13026643

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06658607, also known as Ibrutinib-yne, is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). It is an analogue of the FDA-approved drug ibrutinib, modified with a terminal alkyne group. This functional group makes **PF-06658607** a versatile chemical probe for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to identify the targets and off-targets of covalent inhibitors directly in complex biological systems. The alkyne handle allows for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which enables the attachment of reporter tags such as fluorophores or biotin for visualization and enrichment of target proteins.

This document provides detailed application notes and protocols for the use of **PF-06658607** as a chemical probe to investigate the cellular targets of covalent kinase inhibitors.

Mechanism of Action and Application

PF-06658607 is an irreversible inhibitor that covalently binds to a cysteine residue (Cys481 in BTK) in the active site of target kinases. This covalent modification allows for the stable labeling of target proteins. The primary application of **PF-06658607** is to identify the proteome-wide selectivity of covalent kinase inhibitors. By treating cells or cell lysates with **PF-06658607**, researchers can covalently label its protein targets. Subsequent "clicking" of a reporter

molecule to the alkyne group allows for the identification of these targets through methods such as in-gel fluorescence scanning or mass spectrometry-based proteomics.

Data Presentation: Off-Target Profile of Covalent BTK Inhibitors

Due to the limited availability of a comprehensive, quantitative off-target profile specifically for **PF-06658607** in publicly accessible literature, the following table summarizes the known off-targets of the closely related parent compound, ibrutinib.

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